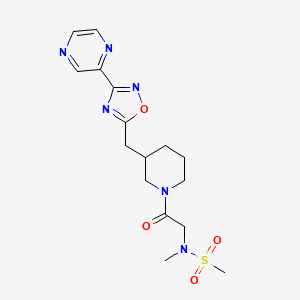
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide” is a chemical compound with the molecular formula C8H7BrClNO . It is used as an intermediate for pharmaceuticals . The compound appears as white to cream crystals or powder .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by its physicochemical properties and spectroanalytical data . The InChI Key for this compound is MITWNEIUIPGZKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” appears as white to cream crystals or powder . It has a molecular weight of 248.504 Da . The compound is soluble in hot methanol .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide has shown promise in the field of antimalarial research. It exhibited significant efficacy against the chloroquine-sensitive strain of P. falciparum, with an IC50 value of 0.58 µM, indicating its potential as an effective antimalarial agent. Importantly, it demonstrated no significant cytotoxic effects up to 20 μM, enhancing its viability for further investigation as a Plasmodium-selective substance (Kos et al., 2022).
Antimicrobial and Anti-inflammatory Properties
This compound has also been explored for its antimicrobial and anti-inflammatory properties. It showed efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains, and Mycobacterium tuberculosis. Its anti-inflammatory potential was highlighted by its ability to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting a novel mode of action compared to traditional anti-inflammatory drugs like prednisone (Kos et al., 2020); (Hošek et al., 2019).
Monoamine Oxidase Inhibition
The compound has been investigated for its role in inhibiting monoamine oxidase (MAO), especially MAO-B. It showed reversible and selective inhibition, suggesting its utility in designing selective MAO-B inhibitors, which can have implications in treating neurological disorders (Legoabe et al., 2011).
Molecular Docking Studies
Molecular docking studies involving variants of this compound have been conducted to explore its binding interactions with targets in Mycobacterium tuberculosis, suggesting potential inhibitory activity against specific bacterial proteins (Ulahannan et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities .
Mode of Action
Similar compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the transmission of nerve impulses in the nervous system, which can lead to various physiological effects.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in microbial lipid biosynthesis .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have promising antimicrobial and anticancer activities .
Action Environment
Similar compounds are typically stored in a dry room temperature environment to maintain stability .
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-7-8-14(13(17)10-12)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYUJZWVQHSGC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)
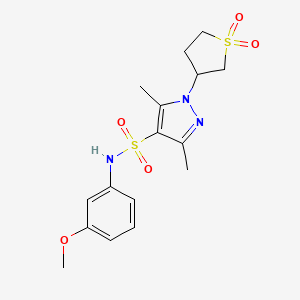



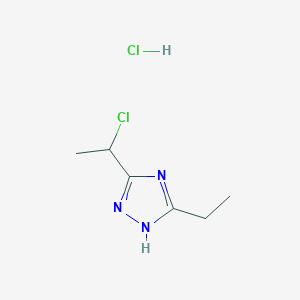
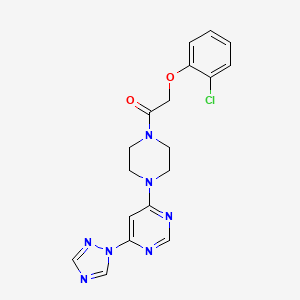
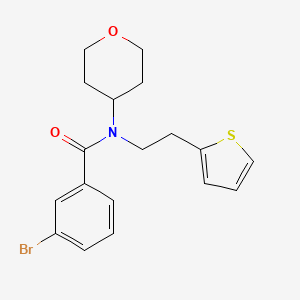
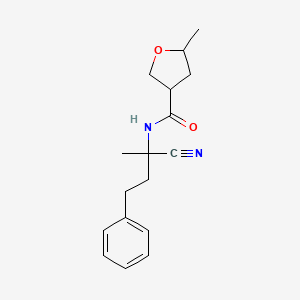
![N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2748390.png)
![(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2748393.png)
